molecular formula C11H14ClNOS B2728905 2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide CAS No. 923695-17-4

2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide

Cat. No.: B2728905
CAS No.: 923695-17-4
M. Wt: 243.75
InChI Key: FUPYLSPCVMCPQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzylamine and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-(methylthio)benzylamine is reacted with chloroacetyl chloride in the presence of triethylamine to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloro group, to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide has several scientific research applications, including:

    Proteomics Research: Used as a reagent in the study of protein interactions and modifications.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.

    Chemical Biology: Utilized in the study of cellular processes and molecular mechanisms.

    Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide involves its interaction with specific molecular targets. The chloro group and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can interact with proteins and enzymes, leading to modifications in their activity and function. The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where the methylthio group plays a critical role in the compound’s activity and interactions.

Properties

IUPAC Name

2-chloro-N-methyl-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-13(11(14)7-12)8-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPYLSPCVMCPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)SC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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